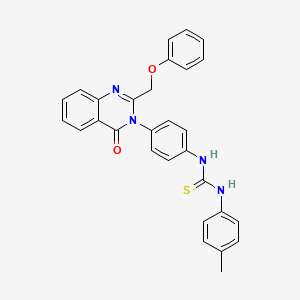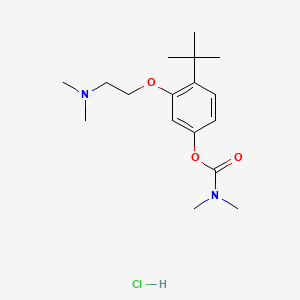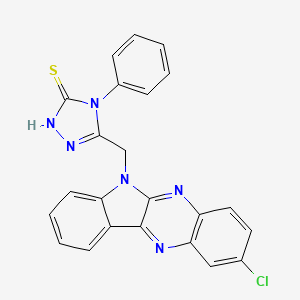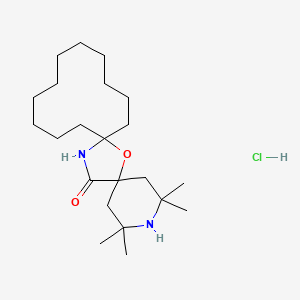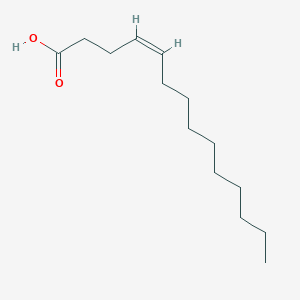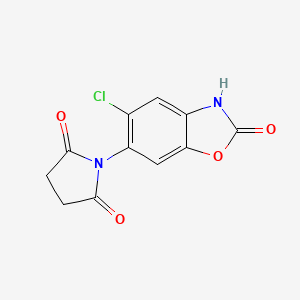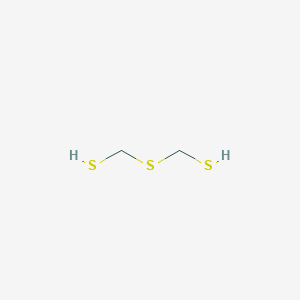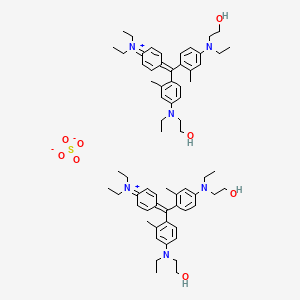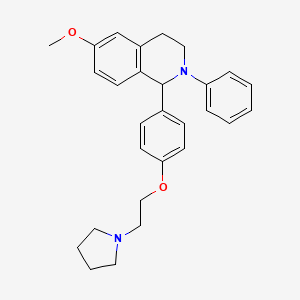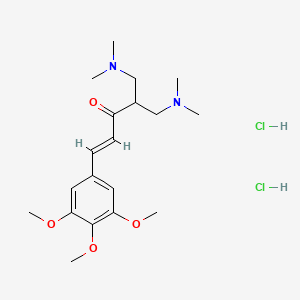
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether is a chemical compound with the molecular formula C25H26ClFO2 It is known for its unique structural properties, which include a phenoxy group, a fluorobenzyl group, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether involves several steps. One common synthetic route includes the reaction of 3-phenoxy-4-fluorobenzyl chloride with 2-(4-chlorophenyl)-3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Analyse Chemischer Reaktionen
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or sodium ethoxide, leading to the formation of ethers or esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether can be compared with other similar compounds, such as:
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-2,3-dimethylbutyl ether: This compound has a similar structure but differs in the substitution pattern on the butyl group.
(+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters: These compounds have a cyano group and are used in different applications, such as insecticides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83492-97-1 |
|---|---|
Molekularformel |
C24H24ClFO2 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
4-[[2-(4-chlorophenyl)-3-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C24H24ClFO2/c1-17(2)22(19-9-11-20(25)12-10-19)16-27-15-18-8-13-23(26)24(14-18)28-21-6-4-3-5-7-21/h3-14,17,22H,15-16H2,1-2H3 |
InChI-Schlüssel |
GCRJRNWYHFBFML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


